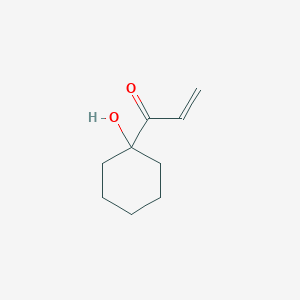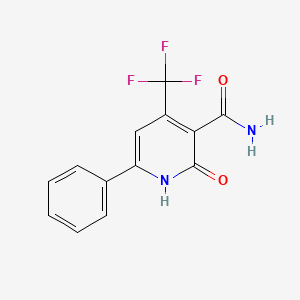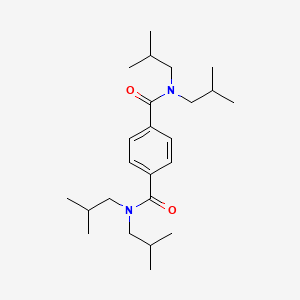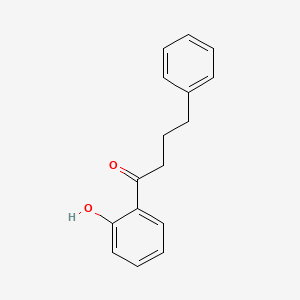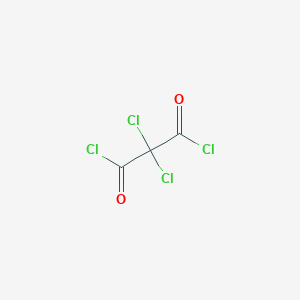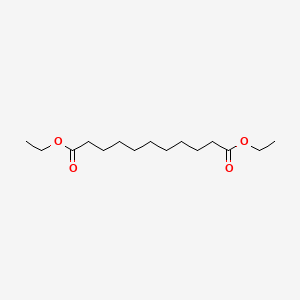
Diethyl undecanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl undecanedioate is an organic compound with the molecular formula C13H24O4. It is an ester derived from undecanedioic acid and ethanol. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl undecanedioate can be synthesized through the esterification of undecanedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:
Undecanedioic acid+2Ethanol→Diethyl undecanedioate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where undecanedioic acid and ethanol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from the water and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Diethyl undecanedioate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to undecanedioic acid and ethanol.
Reduction: It can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: It can react with other alcohols to form different esters in the presence of a catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Undecanedioic acid and ethanol.
Reduction: Undecanediol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Diethyl undecanedioate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Polymer Chemistry: It can be used in the production of polyesters and other polymeric materials.
Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: It can be used in studies involving ester hydrolysis and enzyme activity.
Mechanism of Action
The mechanism of action of diethyl undecanedioate in chemical reactions typically involves the ester functional group. In hydrolysis, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of undecanedioic acid and ethanol. In reduction reactions, the ester is reduced to the corresponding alcohols through the transfer of hydride ions.
Comparison with Similar Compounds
Similar Compounds
Dimethyl undecanedioate: Similar in structure but with methyl groups instead of ethyl groups.
Diethyl adipate: Another ester with a shorter carbon chain.
Diethyl malonate: An ester with two ester groups on adjacent carbons.
Uniqueness
Diethyl undecanedioate is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain esters. This makes it suitable for specific applications in polymer chemistry and organic synthesis where longer chain lengths are advantageous.
Properties
CAS No. |
22543-29-9 |
|---|---|
Molecular Formula |
C15H28O4 |
Molecular Weight |
272.38 g/mol |
IUPAC Name |
diethyl undecanedioate |
InChI |
InChI=1S/C15H28O4/c1-3-18-14(16)12-10-8-6-5-7-9-11-13-15(17)19-4-2/h3-13H2,1-2H3 |
InChI Key |
QEPPKIXGZIXTEY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


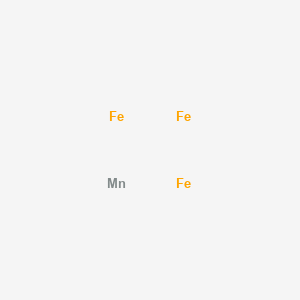

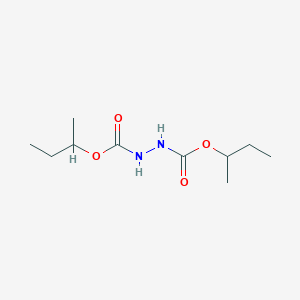
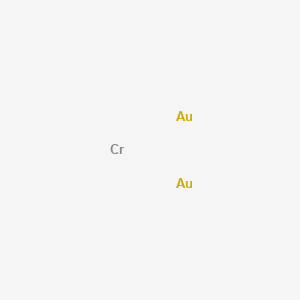
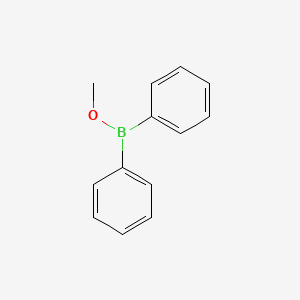
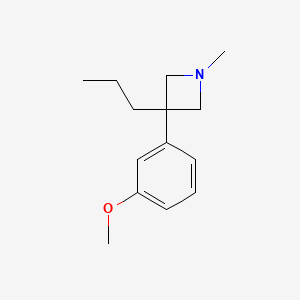
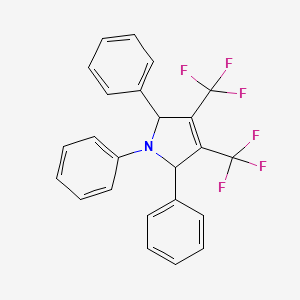
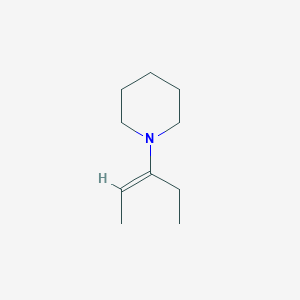
![Benzene, [(1-chloro-2-propynyl)thio]-](/img/structure/B14708103.png)
